molecular formula C18H11ClN6O B12216504 2-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol

2-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol

Cat. No.: B12216504
M. Wt: 362.8 g/mol
InChI Key: XPGGVTZJBBOTDK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazolo-pyrimidine class of heterocyclic molecules, characterized by fused aromatic rings that confer rigidity and diverse bioactivity. The core structure includes a pyrazole fused to a triazole and pyrimidine ring. The substituents—4-chlorophenyl at position 7 and phenol at position 3—enhance its pharmacological profile by modulating receptor binding and solubility.

Properties

Molecular Formula

C18H11ClN6O

Molecular Weight

362.8 g/mol

IUPAC Name

2-[10-(4-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol

InChI

InChI=1S/C18H11ClN6O/c19-11-5-7-12(8-6-11)25-16-14(9-21-25)18-23-22-17(24(18)10-20-16)13-3-1-2-4-15(13)26/h1-10,26H

InChI Key

XPGGVTZJBBOTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the chlorophenyl and phenol groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and functionalization reactions .

Chemical Reactions Analysis

Reactivity Analysis

The compound exhibits diverse reactivity due to its fused heterocyclic structure and substituents:

  • Nucleophilic substitution : The triazolo-pyrimidine ring system undergoes substitution at positions adjacent to electron-deficient sites, influenced by the 4-chlorophenyl group.

  • Hydrolysis : The phenol group may participate in acid-base reactions, while the triazole ring can undergo ring-opening under strong acidic/basic conditions.

  • Electrophilic interactions : The electron-deficient pyrimidine ring can engage in π-π stacking or hydrogen bonding with biomolecules like CDK2 enzymes .

Table 2: Reactivity Profile of Key Functional Groups

Functional GroupReaction TypeReagents/Conditions
Triazolo-pyrimidine coreNucleophilic substitutionTEA, DMF (reflux)
Phenol groupAcetylationAcetic anhydride, pyridine
Chlorophenyl substituentHydrolysisAqueous NaOH, heat

Structural Comparisons

The compound’s reactivity and efficacy are influenced by its substitution pattern compared to analogs:

  • Substituent effects : The 4-chlorophenyl group enhances electronic interactions with biological targets, while the phenol moiety modulates solubility and hydrogen bonding.

  • Ring system variations : Fused triazolo-pyrimidines (e.g., pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine) exhibit distinct reactivity compared to pyrazolo[3,4-d]pyrimidines, affecting enzymatic inhibition .

Table 4: Structural Features and Biological Outcomes

FeatureImpact on ReactivityImpact on Efficacy
Fused triazolo-pyrimidineHigher electron deficiencyStronger CDK2 binding
4-Chlorophenyl substituentEnhanced lipophilicityImproved cell permeability
Phenol groupAcidic proton for H-bondingEnhanced solubility

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar scaffolds. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have shown significant activity against various cancer cell lines. A study reported that compounds with this scaffold inhibited tumor growth in MCF-7 breast cancer cells with IC50 values ranging from 0.3 to 24 µM . This suggests that the compound may act as a dual inhibitor of EGFR and VEGFR2 pathways.

Antimicrobial Activity

The structural characteristics of the compound may also confer antimicrobial properties. Compounds containing triazole rings are known for their antibacterial and antifungal activities. Research indicates that similar compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.

CDK2 Inhibition

Inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, is a promising strategy in cancer therapy. Compounds derived from the pyrazolo-triazolo-pyrimidine scaffold have been identified as effective CDK2 inhibitors with IC50 values ranging from 45 to 97 nM against specific cancer cell lines such as MCF-7 and HCT-116 .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of various pyrazolo-triazolo-pyrimidine derivatives, including the target compound. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was attributed to the modulation of signaling pathways involved in cell cycle regulation.

Study 2: Antimicrobial Efficacy Testing

Another study focused on testing the antimicrobial efficacy of triazole derivatives against common pathogens. The results demonstrated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 2-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the core scaffold, influencing target selectivity and pharmacokinetics:

Compound Name Substituents (Position) Key Features Biological Target/Activity Reference
SCH-442416 7-(3-(4-Methoxyphenyl)propyl), 2-furanyl High A2A receptor selectivity; used in Parkinson’s disease models Adenosine A2A antagonist
SCH-58261 7-(2-Phenylethyl), 2-furanyl Preclinical A2A antagonist; improves motor function in Parkinsonian models Adenosine A2A antagonist
ZM241385 4-(2-Furyl)phenol derivative Potent A2A antagonist; used in receptor binding assays Adenosine A2A/A2B antagonist
SCH-412348 (Preladenant derivative) 7-[2-(4-Difluorophenyl)piperazinyl]ethyl Investigated for depression and movement disorders Adenosine A2A antagonist
Target Compound (2-[7-(4-Chlorophenyl)-...phenol) 7-(4-Chlorophenyl), 3-phenol Hypothesized dual activity (A2A antagonism and kinase inhibition) Potential anticancer/A2A antagonist N/A

Key Observations :

  • 4-Chlorophenyl vs. Alkyl/Aryl Groups : The 4-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to alkyl chains (e.g., SCH-442416) or smaller aryl groups (e.g., SCH-58261) .

Functional Comparisons

A. Adenosine A2A Receptor Antagonism
  • SCH-442416: Displays nanomolar affinity (Ki < 10 nM) for A2A receptors with >1,000-fold selectivity over A1 receptors . Used in preclinical Parkinson’s studies due to blood-brain barrier penetration.
B. Anticancer Activity

Pyrazolo-triazolo-pyrimidines with chlorophenyl groups (e.g., compound 9 in ) exhibit IC50 values of 2–10 µM against breast and colon cancer cells via kinase inhibition and apoptosis induction . The target compound’s 4-chlorophenyl and phenol groups may similarly stabilize interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2) .

Biological Activity

The compound 2-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol , also known by its CAS number 487026-22-2, is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

  • Molecular Formula : C19H13ClN6O
  • Molecular Weight : 376.8 g/mol
  • Density : 1.49 g/cm³ (predicted)
  • pKa : 0.65 (predicted)

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values :
    • MCF-7: 45–97 nM
    • HCT116: 6–99 nM
    • HepG2: 48–90 nM

These values indicate that the compound exhibits potent anticancer activity, particularly against the MCF-7 and HCT116 cell lines, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound effectively inhibits tumor growth by inducing apoptosis in cancer cells.
  • Targeting Kinases : The structure resembles known inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. The compound has been evaluated for its inhibitory effects on key targets such as EGFR and VEGFR2 .
  • Cell Cycle Disruption : Studies indicate that it can suppress cell cycle progression leading to DNA fragmentation .

Study 1: Cytotoxicity Evaluation

A recent study investigated the cytotoxicity of various derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines against MCF-7 cells using the MTT assay. The results showed that compounds similar to 2-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol exhibited IC50 values significantly lower than standard drugs like sorafenib .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the pyrazolo and triazole rings enhance biological activity. Compounds with halogen substitutions on the phenyl moiety demonstrated increased potency against cancer cell lines .

Data Table

Compound NameCell LineIC50 (nM)Mechanism
2-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenolMCF-745–97Apoptosis induction
Same CompoundHCT1166–99Kinase inhibition
Same CompoundHepG248–90Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for preparing 2-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol?

  • Methodology : A common approach involves demethylation of methoxy precursors using boron tribromide (BBr₃) in dichloromethane (DCM). For example, treatment of a methoxy-substituted intermediate (1 eq.) with BBr₃ (5 eq.) in DCM for 4 hours at room temperature yields the phenolic derivative with high purity (86% yield). Post-reaction hydrolysis with methanol and vacuum evaporation are critical for isolating the product .
  • Key Data : The reaction progress can be monitored via TLC or HPLC, and purity confirmed by elemental analysis (e.g., C: 72.31%, H: 4.16%, N: 19.39% vs. theoretical C: 72.55%, H: 4.21%, N: 19.52%) .

Q. How is the compound structurally characterized, and what analytical techniques are recommended?

  • Methodology :

  • ¹H NMR : DMSO-d₆ solvent resolves aromatic protons (δ = 6.93–8.45 ppm) and phenolic -OH (δ = 13.11 ppm) .
  • X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 11.83 Å, b = 17.42 Å, c = 7.41 Å, β = 91.13°. Data collected using a Bruker APEXII CCD diffractometer ensures accurate bond-length validation (mean C–C = 0.002 Å) .
  • Mass spectrometry : Molecular ion peak at m/z = 430 (M⁺, 18%) with fragmentation patterns confirming the pyrazolo-triazolo-pyrimidine scaffold .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodology :

  • GHS classification : While specific hazard data for this compound is limited, structurally related triazolopyrimidines often require standard PPE (gloves, goggles, lab coat) due to potential respiratory or skin irritation .
  • Emergency protocols : Use methanol for hydrolysis of reactive intermediates (e.g., BBr₃ reactions) to minimize exothermic side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodology :

  • Target validation : Cross-reference pharmacological databases (e.g., DrugBank) to confirm hypothesized targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Discrepancies may arise from assay conditions (e.g., enzyme vs. cell-based assays) .
  • Dose-response profiling : Use IC₅₀ values from in vitro enzyme inhibition assays (e.g., HGPRT) and compare with cytotoxicity data (e.g., MTT assays) to distinguish specific activity from off-target effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : Synthesize organic/inorganic salts (e.g., sodium or hydrochloride salts) to enhance aqueous solubility. For example, carboxylic acid derivatives of triazolopyrimidines form stable salts with improved dissolution profiles .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or PEG-ylated phenols) to mask polar functionalities, as demonstrated in related pyrazolo[4,3-d]pyrimidine analogs .

Q. How can computational modeling guide SAR (structure-activity relationship) studies for this scaffold?

  • Methodology :

  • Docking simulations : Use programs like AutoDock Vina to model interactions with HGPRT (PDB: 1BZY). Focus on the 4-chlorophenyl and phenolic moieties’ roles in binding affinity .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize derivatives for synthesis (e.g., electron-withdrawing groups at the 4-chlorophenyl position) .

Q. What experimental designs address low yield in demethylation reactions during synthesis?

  • Methodology :

  • Reagent optimization : Replace BBr₃ with milder alternatives (e.g., AlCl₃/NaI in acetonitrile) to reduce side reactions. Monitor temperature (0–5°C) to suppress over-demethylation .
  • Workflow adjustments : Use flow chemistry for controlled BBr₃ addition, minimizing exothermic decomposition and improving reproducibility .

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